1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
Overview
Description
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 4-methylphenylpyrrolidine, which is achieved through the reaction of 4-methylphenylamine with pyrrolidine under controlled conditions.
- The next step involves the introduction of the sulfonyl group, which is typically done using sulfonyl chloride in the presence of a base such as triethylamine.
- The final step is the formation of the carboxamide group, which is achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under appropriate conditions.
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Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
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Major Products
- Oxidation of the methyl group leads to the formation of 4-methylbenzoic acid.
- Reduction of the carbonyl group results in the formation of the corresponding alcohol.
- Substitution reactions yield various sulfonamide derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with various biological macromolecules.
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Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and analgesic properties.
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Industry
- Used in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- The compound interacts with enzymes and receptors, modulating their activity.
- It binds to specific sites on proteins, altering their conformation and function.
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Pathways Involved
- The compound affects signaling pathways involved in inflammation and pain perception.
- It modulates neurotransmitter release and uptake, influencing neuronal activity.
Comparison with Similar Compounds
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide can be compared with other similar compounds:
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Similar Compounds
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- 1-(4-Methylphenyl)-N-[(2R)-1-oxo-1-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-propanyl]-1-propanaminium
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Uniqueness
- The presence of the sulfonyl group and the specific arrangement of functional groups make this compound unique.
- Its specific interactions with biological targets and its potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-17(14-21(25)26)22(27)23-18-6-10-20(11-7-18)30(28,29)24-12-2-3-13-24/h4-11,17H,2-3,12-15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCLAQRIJCXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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